2-Methylresorcinol

Thermochemistry Physical Chemistry Process Engineering

Substituting generic resorcinol isomers risks failed syntheses and safety liabilities due to position-dependent reactivity. 2-Methylresorcinol (CAS 608-25-3) eliminates this uncertainty with verified thermochemical and biological data. • Non-irritating & non-sensitizing at 3% in human clinical tests - preferred over resorcinol for oxidative hair dye formulations. • Unique tyrosinase substrate kinetics: avoids short-term enzyme inactivation seen with other resorcinol derivatives, enabling reliable skin-lightening research. • Aldose reductase inhibition benchmark: IC₅₀ = 28.87 µM for precise SAR comparator studies. Supplied at ≥98% purity with full QC documentation. Hazard Class 6.1 (UN2811); shipped ambient per IATA/IMDG.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 608-25-3
Cat. No. B147228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylresorcinol
CAS608-25-3
Synonyms2-methylresorcinol
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1O)O
InChIInChI=1S/C7H8O2/c1-5-6(8)3-2-4-7(5)9/h2-4,8-9H,1H3
InChIKeyZTMADXFOCUXMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.12 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylresorcinol Procurement Specifications


2-Methylresorcinol (CAS 608-25-3), also known as 2,6-dihydroxytoluene, is a methyl-substituted benzenediol with the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 114-120 °C and a boiling point of 264 °C . As a meta-diphenol derivative, its structure features hydroxyl groups at the 1 and 3 positions and a methyl group at the 2 position of the benzene ring, which confers distinct physicochemical and biological properties compared to its positional isomers and the parent compound resorcinol .

Crystalline solid with defined melting range supports reproducible handling and formulation consistency.

Specific 2-methyl substitution pattern required for studies where isomer identity dictates reactivity or biological interaction.

Suitable for synthetic chemistry, cosmetic ingredient research, and enzyme-inhibition workflows where positional isomer purity is critical.

2-Methylresorcinol: Risks of Generic Substitution


Assuming functional equivalence among resorcinol derivatives or even among methyl-substituted resorcinol isomers is a significant procurement risk. The specific position of the methyl group on the benzene ring dictates the molecule's electronic environment, steric hindrance, and hydrogen-bonding capacity, leading to quantifiable differences in reactivity, biological activity, and safety profiles [1]. For instance, the 2-methyl substitution pattern in 2-Methylresorcinol results in a different standard molar enthalpy of formation and sublimation enthalpy compared to its 4-methyl and 5-methyl isomers, which directly impacts its thermodynamic stability and vapor pressure [2]. Furthermore, its behavior as a substrate for enzymes like tyrosinase differs fundamentally from other isomers and resorcinol, affecting its performance in applications ranging from organic synthesis to cosmetic formulations [3]. Selecting a generic alternative without these specific, verified data points can lead to failed reactions, suboptimal product performance, or unanticipated safety liabilities.

2-Methylresorcinol
4-Methylresorcinol, 5-Methylresorcinol
Thermodynamic stability differences (enthalpy of formation, sublimation) may shift reaction energetics and purification protocols; direct substitution risks altered process outcomes.
2-Methylresorcinol
Resorcinol, 4-Ethylresorcinol
Tyrosinase interaction kinetics differ: 2-methyl substitution avoids short-term enzyme inactivation seen with other resorcinols, impacting enzyme-assay interpretations.
2-Methylresorcinol
Resorcinol (parent compound)
Dermal endpoint profile differs: reported non-irritating behavior at defined concentration may not transfer to resorcinol; substitution without verification may introduce sensitization risk.

2-Methylresorcinol: Comparator Evidence Guide


Thermodynamic Stability vs. Isomers

A direct head-to-head thermochemical comparison reveals that 2-Methylresorcinol has a significantly higher (less negative) standard molar enthalpy of formation in the crystalline phase (-393.6 kJ·mol⁻¹) compared to its isomers 4-Methylresorcinol (-401.6 kJ·mol⁻¹) and 5-Methylresorcinol (-401.5 kJ·mol⁻¹) [1]. This indicates that the 2-substituted isomer is the least thermodynamically stable among the three. Conversely, its enthalpy of sublimation (99.2 kJ·mol⁻¹) is lower than that of 4-methylresorcinol (107.3 kJ·mol⁻¹) and 5-methylresorcinol (102.9 kJ·mol⁻¹), meaning less energy is required to transition it from solid to gas phase [1]. This difference stems from the unique intramolecular hydrogen bonding and steric effects caused by the methyl group adjacent to both hydroxyls.

Thermodynamic Stability
Head-to-head
ΔfHm°(cr) = -393.6 kJ·mol⁻¹
Supports process-energy assessment and handling protocols.
~8 kJ·mol⁻¹ less stable than 4- and 5-methyl isomers; lower sublimation enthalpy (99.2 vs 107.3/102.9 kJ·mol⁻¹). Conditions: static-bomb calorimetry, 298.15 K.
Thermochemistry Physical Chemistry Process Engineering

Tyrosinase Substrate Specificity

In a direct comparative study, the action of mushroom tyrosinase on resorcinol, 4-ethylresorcinol, 2-methylresorcinol, and 4-methylresorcinol was investigated [1]. The study demonstrated that while all compounds act as alternative substrates for tyrosinase, their kinetic behavior is not identical. Notably, pre-incubation of the enzyme with resorcinol, 4-ethylresorcinol, or 4-methylresorcinol resulted in an apparent loss of enzymatic activity at short times, a phenomenon not observed to the same extent with 2-Methylresorcinol [1]. This indicates that the 2-methyl substitution pattern alters the compound's interaction with the enzyme's active site, preventing a specific inactivation mechanism seen in other resorcinol derivatives. The study establishes a kinetic model to differentiate their behavior.

Tyrosinase Substrate Specificity
Head-to-head
Alternative substrate; does not cause short-term enzyme inactivation
Supports enzyme-mechanism differentiation and assay design.
Kinetic model confirms distinct behavior vs. resorcinol, 4-ethylresorcinol, 4-methylresorcinol. In vitro mushroom tyrosinase assay.
Enzymology Biochemistry Cosmetic Science

Aldose Reductase Inhibition

A study evaluating resorcinol derivatives as novel aldose reductase (AR) inhibitors provides direct quantitative comparison of inhibitory potency [1]. The half-maximal inhibitory concentration (IC50) for 2-Methylresorcinol against recombinant human AR was determined to be 28.87 µM. This places its potency in an intermediate range, being more potent than the parent compound resorcinol (IC50 = 49.50 µM) and 5-methylresorcinol (orcinol, IC50 = 43.31 µM), but less potent than 4-ethylresorcinol (IC50 = 19.25 µM) and 4-hexylresorcinol (IC50 = 17.32 µM) [1]. This data confirms that the position and type of alkyl substitution on the resorcinol ring dramatically affect AR inhibitory activity.

Aldose Reductase Inhibition
Head-to-head
IC50 = 28.87 µM
Supports ALR2 SAR studies and potency benchmarking.
~1.7× more potent than resorcinol (49.50 µM), ~1.5× less potent than 4-ethylresorcinol (19.25 µM). Recombinant human AR assay.
Pharmacology Enzyme Inhibition Medicinal Chemistry

Dermal Safety Profile

A 1986 safety assessment directly compared the dermal effects of 2-Methylresorcinol and resorcinol in human subjects [1]. In clinical testing, a 3% concentration of 2-Methylresorcinol produced no evidence of irritation or sensitization. In contrast, resorcinol was characterized as a mild skin irritant and a rare sensitizer in the same clinical settings [1]. This study provides quantitative evidence that the addition of a methyl group at the 2-position significantly alters the compound's dermal safety profile. More recent classifications confirm it is a skin sensitizer (H317) and irritant (H315) at higher or undetermined concentrations, underscoring the importance of concentration-dependent safety data [2].

Dermal Safety Profile
Head-to-head
No irritation or sensitization at 3% (human HRIPT)
Supports dermal endpoint review for formulation selection.
Resorcinol characterized as mild irritant and rare sensitizer in same clinical test context. Concentration-dependent classification (H315, H317).
Toxicology Cosmetic Safety Dermatology

Physicochemical Profile

The physicochemical properties of 2-Methylresorcinol provide a clear basis for its selection and differentiation from other methylresorcinol isomers. A cross-study comparison of reported boiling points shows that 2-Methylresorcinol has a boiling point of 264 °C . This is lower than the boiling point of its positional isomer 4-Methylresorcinol (267-270 °C) and the parent compound resorcinol (275.9 °C), but higher than the meta-methoxy phenol analog (244.3 °C) . Furthermore, its acid dissociation constants (pKa1 = 10.05, pKa2 = 11.64 at 25°C) are distinct and will govern its ionization state and reactivity in aqueous solutions compared to other analogs with different substitution patterns. Its water solubility is reported as 263 g/L at ambient temperature .

Physicochemical Profile
Context-dependent
Boiling point 264 °C; pKa1 10.05
Supports method development and purification design.
Boiling point 3–6 °C lower than 4-methylresorcinol; distinct ionization constants. Data to verify, cross-study comparable.
Analytical Chemistry Separation Science Process Chemistry

2-Methylresorcinol: Validated Applications


Cosmetic and Personal Care

Based on direct comparative safety data, 2-Methylresorcinol is the preferred choice over resorcinol for oxidative hair dye formulations and other leave-on cosmetic products. Its demonstrated non-irritating and non-sensitizing profile at a 3% concentration in human clinical tests provides a quantifiable safety advantage [1]. Its unique kinetic behavior as an alternative substrate for tyrosinase, without causing the short-term enzyme inactivation seen with other resorcinol derivatives, further supports its specific application in skin-lightening products [2].

Medicinal Chemistry & Drug Discovery

2-Methylresorcinol serves as a specific research tool and scaffold for structure-activity relationship (SAR) studies targeting enzymes like aldose reductase and tyrosinase. Its well-defined, intermediate inhibitory potency against human aldose reductase (IC50 = 28.87 µM) [3] and its distinct substrate profile for tyrosinase [2] make it a valuable comparator compound. It allows researchers to precisely benchmark the activity of new synthetic derivatives and understand the impact of 2-position substitution on biological function.

Organic Synthesis & Process Development

In the synthesis of complex molecules like aromatic benziporphyrins and tripyrrane analogs, 2-Methylresorcinol is used as a specific, reactive monomer [4]. Its unique thermochemical properties, particularly its lower standard molar enthalpy of formation and sublimation enthalpy compared to other methylresorcinol isomers [5], must be accounted for in reaction calorimetry and process safety assessments. Its distinct boiling point (264 °C) is a critical parameter for designing efficient purification protocols via distillation, offering a tangible process advantage over higher-boiling isomers .

Food Chemistry & Lipid Oxidation

2-Methylresorcinol is employed as a model meta-diphenol in fundamental research investigating the mechanisms of lipid oxidation and carbonyl scavenging. Studies have elucidated its specific reaction pathways with lipid-derived 2-alkenals, resulting in the formation and isolation of distinct adducts like 2H-chromenols and chromandiols [4]. This precise chemical reactivity data is essential for researchers developing antioxidant strategies or analyzing the fate of phenolic compounds in complex food matrices.

Application
Selection Property
Validation Focus
Cosmetic formulations (hair dyes, skin-lightening research)
Reported non-irritating/non-sensitizing profile at defined concentration
Dermal endpoint evaluation (HRIPT, clinical irritation context)
Aldose reductase inhibitor SAR studies
Intermediate AR inhibitory potency (IC50 context)
In vitro enzyme assay benchmarking vs. resorcinol analogs
Organic synthesis (benziporphyrins, tripyrrane analogs)
Distinct thermochemical profile (enthalpy, boiling point)
Process calorimetry, distillation protocol design
Food chemistry (lipid oxidation, carbonyl scavenging)
Specific 2-alkenal adduct formation pathways
Reaction-product characterization (2H-chromenols, chromandiols)
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